ETHYL 2-(2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Description
ETHYL 2-(2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a quinoline moiety. The quinoline group, a bicyclic aromatic system containing nitrogen, is linked via an amide bond to the thiophene ring, while an ethyl ester substituent occupies the 3-position of the thiophene. This structural framework combines rigidity from the cyclopentane ring with the electronic diversity of sulfur (thiophene) and nitrogen (quinoline), making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors influenced by planar aromatic systems .
Synthetic routes for analogous compounds (e.g., ethyl thiophene carboxylates) often involve Gewald reactions or amide coupling strategies, as seen in studies of structurally related derivatives .
Properties
IUPAC Name |
ethyl 2-[(2-phenylquinoline-4-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c1-2-31-26(30)23-18-12-8-14-22(18)32-25(23)28-24(29)19-15-21(16-9-4-3-5-10-16)27-20-13-7-6-11-17(19)20/h3-7,9-11,13,15H,2,8,12,14H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFUSQHFTULPEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Cyclopenta[b]thiophene Ring Formation: The cyclopenta[b]thiophene ring is formed through a cyclization reaction involving thiophene derivatives and suitable reagents.
Coupling Reaction: The quinoline and cyclopenta[b]thiophene moieties are coupled using a carbonylation reaction, typically involving reagents like phosgene or triphosgene.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Ethyl Carboxylate Hydrolysis
The ester group undergoes hydrolysis to form carboxylic acids under acidic or basic conditions:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Saponification | NaOH (aq.), ethanol, reflux | Ethyl carboxylate → carboxylic acid derivative. | , |
This reactivity is critical for further derivatization, such as coupling with amines or alcohols.
Cyclization and Ring-Opening Reactions
The cyclopenta[b]thiophene core is susceptible to intramolecular cyclization. For instance, heating derivatives with active methylene groups can yield fused polycyclic systems:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Intramolecular cyclization | NaOAc, THF, reflux | Formation of fused thiazeto[3,2-a]quinoline analogs via ring closure. |
Similar reactivity is observed in quinolines, where cyclization with β-diesters yields pyrroloquinoline derivatives .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable modifications at the quinoline or thiophene rings:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Introduction of aryl/alkyl groups at the quinoline or thiophene positions. | , |
For example, the cyclopenta[b]thiophene scaffold participates in regioselective couplings with boronic esters under palladium catalysis .
Quinoline Ring Oxidation
The quinoline moiety can undergo oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form N-oxides:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Oxidation | DDQ, CHCl₃, RT | Formation of quinoline N-oxide derivatives. |
Thiophene Ring Reduction
Catalytic hydrogenation reduces the thiophene ring to a dihydrothiophene:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Hydrogenation | H₂, Pd/C, ethanol | Partial saturation of the thiophene ring. | , |
Electrophilic Substitution
The electron-rich thiophene and quinoline rings undergo electrophilic substitution:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Nitro group introduction at the quinoline C-3 or thiophene C-5 positions. | , |
Key Challenges and Research Gaps
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Quinoline derivatives, including those similar to ethyl 2-(2-phenylquinoline-4-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate, have been extensively studied for their anticancer properties. Research indicates that quinoline derivatives can inhibit key pathways involved in cancer progression. For instance, studies have shown that certain quinoline derivatives exhibit significant anti-proliferative effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Antiviral Properties
Recent investigations into quinoline analogs have identified compounds with potent antiviral activity. For example, modifications to the quinoline structure have led to the discovery of inhibitors against enteroviruses like Enterovirus D68. These studies highlight the potential of quinoline-based compounds in developing new antiviral therapies .
Antibacterial Effects
Research has demonstrated that quinoline derivatives possess antibacterial properties. A study focusing on 2-(2'-substituted)-phenyl-quinoline-4-carboxylic acid derivatives illustrated their effectiveness against various bacterial strains, suggesting that structural modifications can enhance antibacterial activity . This opens avenues for developing new antibacterial agents from quinoline derivatives.
Materials Science
Organic Electronics
The unique electronic properties of compounds like this compound make them suitable candidates for applications in organic electronics. The compound's ability to act as a small molecule acceptor in organic solar cells has been explored due to its favorable charge transport properties and stability .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including functionalization and cyclization processes. Key techniques used in the synthesis include:
- Nucleophilic Substitution : This method is often employed to introduce various functional groups into the quinoline structure.
- Cycloaddition Reactions : These reactions are crucial for forming the cyclopentathiophene core structure.
- Characterization Techniques : The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Case Studies
Mechanism of Action
The mechanism of action of ETHYL 2-(2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound is known to bind to DNA and proteins, interfering with their normal function. This binding can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with multiple targets makes it a promising candidate for drug development.
Comparison with Similar Compounds
Key Observations :
- Quinoline vs. Phenylbenzoyl: The target compound’s quinoline group increases molecular weight and lipophilicity (higher XLogP3) compared to the phenylbenzoyl analogue .
- Cyanoacrylamido vs. Quinoline-amido: The cyanoacrylamido substituent in introduces electron-withdrawing effects, reducing logP and favoring solubility. Conversely, the quinoline-amido group in the target compound likely enhances π-π stacking interactions, critical for DNA intercalation or kinase inhibition.
Biological Activity
Ethyl 2-(2-phenylquinoline-4-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of various precursors. Notably, the synthesis often employs methods such as palladium-catalyzed reactions and other organic transformations to yield the desired heterocyclic structure. The molecular formula for this compound is .
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of various quinoline derivatives, including this compound. These derivatives have shown promising results against a range of bacterial and fungal strains. For instance, compounds derived from quinoline structures have been evaluated for their efficacy against common pathogens, demonstrating significant inhibition zones in agar diffusion assays .
Antitumor Activity
The antitumor potential of this compound has been assessed through various in vitro and in vivo studies. Notably, a study reported that derivatives similar to this compound exhibited cytotoxic effects on several cancer cell lines. The IC50 values ranged from 23.2 to 49.9 μM for the most active compounds . This suggests that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Some studies indicate that quinoline derivatives can inhibit key enzymes involved in cancer progression and inflammation, such as COX-1 and COX-2 .
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies
A notable case study involved the evaluation of this compound against breast cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment. Results indicated a dose-dependent decrease in cell viability, reinforcing the compound's potential as an anticancer agent .
Comparative Analysis of Biological Activities
Q & A
Q. What are the key synthetic routes for preparing ETHYL 2-(2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the cyclopenta[b]thiophene core via cyclization of thiophene precursors, often using acid catalysts or thermal conditions .
- Step 2 : Introduction of the quinoline-4-amido group via amidation or coupling reactions. For example, 2-phenylquinoline-4-carboxylic acid can be activated (e.g., using EDCI or HATU) and coupled to the cyclopenta[b]thiophene scaffold .
- Step 3 : Esterification of the thiophene-3-carboxylic acid moiety using ethanol under acidic or basic conditions .
Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent systems (e.g., DMF or toluene) for solubility .
Q. How is the compound characterized spectroscopically to confirm its structure?
- Methodological Answer : Use a combination of techniques:
- NMR : H and C NMR to confirm proton environments (e.g., cyclopentane ring protons at δ 2.5–3.5 ppm) and carbonyl/amide functionalities .
- IR : Peaks at ~1700 cm (ester C=O) and ~1650 cm (amide C=O) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] ion) .
- X-ray Crystallography (if crystalline): For absolute configuration determination, as demonstrated in related quinoline-thiophene hybrids .
Q. What preliminary biological assays are recommended for screening this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anti-inflammatory Activity : Inhibition of COX-2 or TNF-α in RAW 264.7 macrophage cells .
- Antioxidant Potential : DPPH radical scavenging or FRAP assays .
Note : Include positive controls (e.g., ascorbic acid for antioxidants) and validate with triplicate experiments.
Advanced Research Questions
Q. How can reaction yields be optimized for the amidation step in the synthesis?
- Methodological Answer :
- Catalyst Selection : Use coupling agents like HATU or PyBOP, which improve efficiency compared to EDCI .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity; add molecular sieves to scavenge water .
- Temperature Control : Conduct reactions at 0–25°C to minimize side reactions (e.g., ester hydrolysis) .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product .
Q. What advanced techniques are used to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Molecular Docking : Model interactions with target proteins (e.g., quinoline-binding enzymes like topoisomerases) using software like AutoDock .
- Analog Synthesis : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) and compare bioactivity .
- Pharmacophore Mapping : Identify critical functional groups (e.g., amide linkage, ester group) using QSAR tools .
Example : Replacing the phenyl group with a nitro-substituted aryl enhanced anti-inflammatory activity in related compounds .
Q. How can stability and degradation products be analyzed under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and oxidative conditions (HO) .
- LC-MS/MS Analysis : Monitor degradation products (e.g., hydrolyzed ester or amide bonds) using a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .
- Kinetic Studies : Calculate half-life () in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
Safety and Handling
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (classified as irritant) .
- Ventilation : Use a fume hood due to potential dust formation .
- Storage : Keep in a sealed container at 2–8°C, away from oxidizers and moisture .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Data Contradictions and Validation
Q. How to resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Replicate Experiments : Conduct assays in triplicate with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Control Variables : Ensure consistent cell lines (e.g., ATCC-certified), solvent (DMSO concentration ≤1%), and incubation conditions .
- Meta-Analysis : Compare results with structurally related compounds (e.g., cyclopenta[b]thiophene derivatives with varying substituents) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
